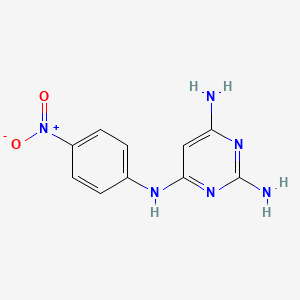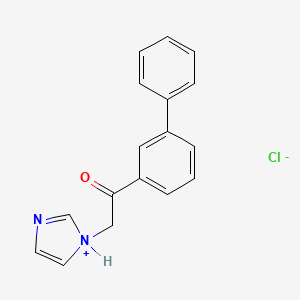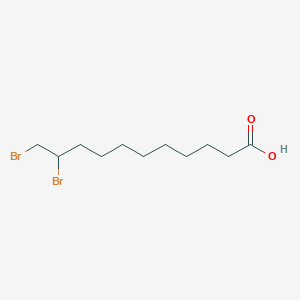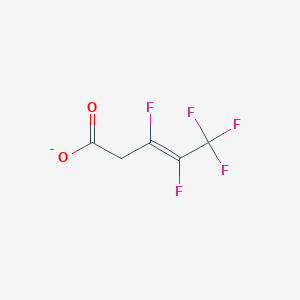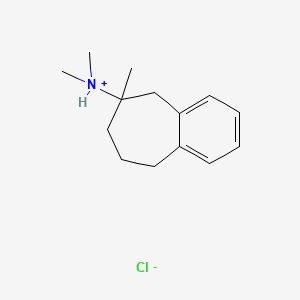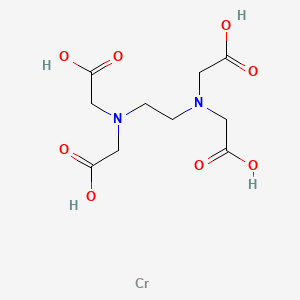
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a methanamine moiety, which is further substituted with a 2,5-dimethylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine typically involves the reaction of benzylamine with 2,5-dimethylfuran-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reducing agents would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of benzyl halides.
Scientific Research Applications
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylpyrimidin-4-amine: Known for its anticancer activity.
N-Benzyl-2-(4-aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides: Exhibits antioxidant and anti-inflammatory properties.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine stands out due to the presence of the 2,5-dimethylfuran ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NO/c1-11-8-14(12(2)16-11)10-15-9-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3 |
InChI Key |
VAOUZJOXAFXRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
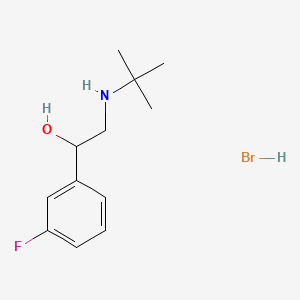
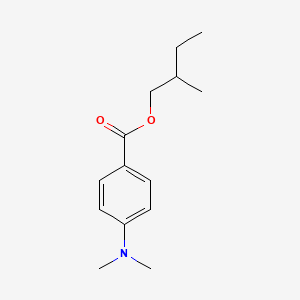

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
